1-methyl-N-(3,4,5-trifluorophenyl)-1H-indole-4-carboxamide

IDO1 Cancer Immunotherapy Cellular Assay

Researchers studying the kynurenine pathway often face a gap between recombinant enzyme potency and cellular activity readouts. This 1H-indole-4-carboxamide bridges that gap with confirmed IDO1 cellular IC50 of 4.0 µM in HeLa cells. • Dual-use tool for IDO1/tryptophan metabolism and IKK2/NF-κB pathway studies. • 3,4,5-Trifluorophenyl pharmacophore validated by Genentech for TDO/IDO1 engagement. • Modular scaffold with modifiable 1-methyl and N-aryl positions for SAR campaigns. Supplied with analytical certificate for immediate research deployment.

Molecular Formula C16H11F3N2O
Molecular Weight 304.27 g/mol
Cat. No. B12179375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-(3,4,5-trifluorophenyl)-1H-indole-4-carboxamide
Molecular FormulaC16H11F3N2O
Molecular Weight304.27 g/mol
Structural Identifiers
SMILESCN1C=CC2=C(C=CC=C21)C(=O)NC3=CC(=C(C(=C3)F)F)F
InChIInChI=1S/C16H11F3N2O/c1-21-6-5-10-11(3-2-4-14(10)21)16(22)20-9-7-12(17)15(19)13(18)8-9/h2-8H,1H3,(H,20,22)
InChIKeySAXPTGIENFEJLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-N-(3,4,5-trifluorophenyl)-1H-indole-4-carboxamide: Multi-Target Probe for IDO1, IKK2, PARP-1


1-Methyl-N-(3,4,5-trifluorophenyl)-1H-indole-4-carboxamide (CAS 1219586-28-3, molecular formula C₁₆H₁₁F₃N₂O, molecular weight 304.27) is a synthetic indole-4-carboxamide derivative that has emerged in patent and screening literature as a versatile scaffold for inhibitor design across multiple therapeutic targets. The compound has been explicitly disclosed as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) with a cell-based IC₅₀ of 4.0 µM in IFN-γ-stimulated human HeLa cells [1]. It also falls within the Markush structures of indole carboxamide patents claiming IKK2 (IKKβ) inhibitory activity for inflammatory disease applications [2], and belongs to the broader 1H-indole-4-carboxamide chemotype that has yielded potent PARP-1 inhibitors such as LX15 (IC₅₀ = 13 nM) [3].

Non-Interchangeability of Indole-4-Carboxamide Analogs


Despite sharing the 1H-indole-4-carboxamide core, biological activity within this class is exquisitely sensitive to the nature and substitution pattern of the N-phenyl amide group. The 3,4,5-trifluorophenyl substituent of the target compound is not a generic aromatic decoration—it is a specific pharmacophoric element that has been shown to confer unique target engagement in IDO1 inhibition, with smaller 3,4,5-trifluoro substitution being critical for cellular activity (IC₅₀ = 4.0 µM) [1]. This contrasts sharply with structurally analogous indole-4-carboxamides bearing benzyl or heterocyclic substituents, which demonstrate a fundamentally different polypharmacology profile—shifting selectivity toward PARP-1 inhibition with nanomolar potency or toward IKK2 kinase inhibition, as documented in the GlaxoSmithKline IKK2 patent series [2]. Furthermore, even within the IDO1 inhibitor space, the 3,4,5-trifluorophenyl motif has been independently validated by Genentech in structurally distinct chemotypes (TDO/IDO1 dual inhibitors with EC₅₀ values of 35 nM and 2.6 µM, respectively) [3], demonstrating that this specific trifluorophenyl substitution pattern is a privileged recognition element for tryptophan-catabolizing enzymes. Simple substitution of the N-aryl group—replacing 3,4,5-trifluorophenyl with 4-chlorobenzyl, 2,4-dimethoxyphenyl, or heteroarylalkyl groups—alters the primary target profile, cellular potency, and therapeutic indication space, making generic interchange scientifically unsound without confirmatory re-profiling.

Quantitative Evidence: Target Selectivity Profile


IDO1 Potency: Cross-Study Comparison

The target compound demonstrates an IDO1 cellular IC₅₀ of 4.0 µM in IFN-γ-stimulated human HeLa cells in a kynurenine production assay [1]. A structurally distinct but pharmacophorically related compound bearing the same N-(3,4,5-trifluorophenyl) motif, reported by Genentech, achieved an IDO1 cellular EC₅₀ of 2.6 µM in IFN-γ-stimulated human A172 glioblastoma cells [2]. Although the core scaffolds differ (indole-4-carboxamide vs. a more complex fused heterocycle), both compounds converge on the 3,4,5-trifluorophenyl amide pharmacophore, and their IDO1 cellular activities fall within the same low-micromolar range (<3-fold difference), providing cross-study validation of this substitution pattern for cellular IDO1 engagement.

IDO1 Cancer Immunotherapy Cellular Assay

IDO1 Biochemical vs. Cellular Potency Divergence

In addition to its cellular IDO1 IC₅₀ of 4.0 µM in HeLa cells, the same BindingDB entry for the target compound reports a recombinant human IDO1 enzyme IC₅₀ of 87 nM, derived from a high-throughput screen using tryptophan as substrate [1]. This represents an approximately 46-fold drop in potency from the isolated enzyme to the cellular context. Such a substantial biochemical-to-cellular potency shift is indicative of factors including cellular permeability, intracellular protein binding, or active efflux, and constitutes a measurable property that distinguishes the target compound from other IDO1 inhibitors that exhibit tighter biochemical-cellular concordance, such as epacadostat and related hydroxyamidine-based inhibitors.

IDO1 Enzyme Assay Cellular vs. Biochemical

IDO1 vs. PARP-1 Selectivity of Indole-4-Carboxamides

The 1H-indole-4-carboxamide scaffold has been extensively optimized for PARP-1 inhibition, with compound LX15 achieving a PARP-1 enzyme IC₅₀ of 13 nM and selective toxicity toward BRCA1-deficient cells (CC₅₀ = 0.98 µM) versus wild-type MCF-7 cells (CC₅₀ = 22 µM) [1]. LX15 also demonstrated favorable pharmacokinetic profiles and in vivo efficacy in a B16F10 murine melanoma model [1]. However, the PARP-1 pharmacophore within this series is critically dependent on the nature of the N-substituent. The 3,4,5-trifluorophenyl group of the target compound, while conferring IDO1 activity, has not been reported to yield nanomolar PARP-1 inhibition, whereas the optimized PARP-1 inhibitors in this series bear distinct N-substituents (e.g., alkyl, benzyl, or heteroarylalkyl groups). This functional group-level selectivity between IDO1 and PARP-1 within the same indole-4-carboxamide scaffold represents a class-level differentiation that is essential for selecting the correct analog for a given target.

PARP-1 DNA Repair Cancer

IDO1 vs. IKK2 Selectivity Profile

The target compound falls within the Markush claims of GlaxoSmithKline's IKK2 inhibitor patent (US 8,071,584 B2), which describes indole carboxamide compounds of Formula (I) as inhibitors of IKKβ kinase activity, relevant to rheumatoid arthritis, asthma, and COPD [1]. However, the specific compound has only quantifiable, confirmed biological data for IDO1 inhibition (IC₅₀ = 4.0 µM cellular; 87 nM recombinant) [2], while its IKK2 activity remains inferred solely from patent structural scope without published quantitative IC₅₀ data. This creates a dual-target selectivity landscape where the compound is a verified IDO1 inhibitor with potential (but unquantified) IKK2 activity. In contrast, other indole carboxamides explicitly exemplified in the IKK2 patent with specific substituent patterns (e.g., 5-{5-[(dimethylamino)methyl]-3-thienyl} and 1,1-dioxidotetrahydro-2H-thiopyran-4-yl groups) are positioned as dedicated IKK2 inhibitors.

IKK2 Inflammation Kinase Inhibition

Best-Fit Application Scenarios


IDO1 Cellular Mechanism and Target Engagement

With a confirmed IDO1 cellular IC₅₀ of 4.0 µM in HeLa cells [1] and an approximately 46-fold drop relative to recombinant enzyme potency (IC₅₀ = 87 nM) [1], this compound is optimally suited as a probe for studying the relationship between biochemical target engagement and functional cellular readouts in the kynurenine pathway. Its intermediate cellular potency allows dose-response studies without immediate saturation, making it useful for investigating IDO1-dependent immune suppression mechanisms in tumor microenvironment models.

IKK2/IDO1 Dual-Target Testing in Inflammatory Models

Given its inclusion in the IKK2 inhibitor patent Markush structures [2] alongside confirmed IDO1 inhibitory activity [1], this compound serves as a unique dual-hypothesis tool for exploring the intersection of tryptophan metabolism (IDO1) and NF-κB pathway signaling (IKK2) in inflammatory diseases such as rheumatoid arthritis, where both pathways are implicated. Confirmatory in-house IKK2 enzyme profiling is recommended before drawing firm conclusions.

SAR Starting Point for IDO1 Lead Optimization

As a synthetically accessible indole-4-carboxamide bearing the 3,4,5-trifluorophenyl pharmacophore independently validated for IDO1/TDO engagement by Genentech (TDO EC₅₀ = 35 nM; IDO1 EC₅₀ = 2.6 µM) [3], this compound provides a modular scaffold for systematic SAR exploration. The 1-methyl group on the indole nitrogen and the 3,4,5-trifluorophenyl amide are both modifiable positions, enabling medicinal chemistry campaigns aimed at improving cellular potency, addressing the 46-fold biochemical-to-cellular potency gap, and tuning selectivity over related dioxygenases such as TDO.

Polypharmacology Reference for Indole Carboxamide Library

This compound occupies a well-characterized position in the polypharmacology landscape of indole-4-carboxamides: it is a verified IDO1 inhibitor [1], a Markush-class IKK2 inhibitor [2], and is structurally distinct from the PARP-1-optimized indole-4-carboxamides such as LX15 (PARP-1 IC₅₀ = 13 nM) [4]. These defined target selectivity boundaries make it an ideal reference compound for broad-panel profiling of newly synthesized indole carboxamide libraries, enabling rapid deconvolution of structure-activity relationships across IDO1, PARP-1, and kinase targets.

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